

Spectral Analysis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest	
Compound Name:	5-Bromo-2-hydroxy-3-methoxybenzaldehyde
Cat. No.:	B183005

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for **5-Bromo-2-hydroxy-3-methoxybenzaldehyde** (also known as 5-bromo-o-vanillin), a key intermediate in organic synthesis. The document presents comprehensive spectral data, detailed experimental protocols for data acquisition, and logical workflows for its synthesis and analysis, designed to support research and development activities.

Spectral Data Summary

The following tables summarize the key spectral data for **5-Bromo-2-hydroxy-3-methoxybenzaldehyde**, providing a quantitative reference for compound identification and characterization.

Table 1: ^1H NMR Spectral Data

Solvent: CDCl_3 , Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Coupling Constant (J) Hz
11.00	s	1H	Ar-OH	-
9.86	s	1H	-CHO	-
7.31	d	1H	Ar-H (H-6)	2.4
7.18	d	1H	Ar-H (H-4)	2.4
3.92	s	3H	-OCH ₃	-

Data sourced from ChemicalBook.[\[1\]](#)

Table 2: ¹³C NMR Spectral Data

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
195.4	C=O (Aldehyde)
150.9	C-3
149.3	C-2
126.1	C-4
121.3	C-1
120.8	C-6
111.1	C-5
56.3	-OCH ₃

Data sourced from ChemicalBook.[\[1\]](#)

Table 3: Mass Spectrometry (MS) Data

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

m/z	Relative Abundance	Interpretation
232	~50%	$[M+2]^+$ Molecular ion with ^{81}Br isotope
230	~50%	$[M]^+$ Molecular ion with ^{79}Br isotope

The characteristic 1:1 ratio of the molecular ion peaks at m/z 230 and 232 confirms the presence of a single bromine atom in the molecule.[\[2\]](#)

Table 4: Fourier-Transform Infrared (FT-IR) Spectroscopy Data

Sample Preparation: KBr Pellet or Thin Film

Wavenumber (cm^{-1})	Intensity	Functional Group Assignment
~3333	Strong, Broad	O-H Stretch (phenolic)
~3000-2850	Medium	C-H Stretch (aromatic and aldehyde)
~1674	Strong	C=O Stretch (aromatic aldehyde)
~1600-1450	Medium-Strong	C=C Stretch (aromatic ring)
~1250	Strong	C-O Stretch (aryl ether)
~678	Medium	C-Br Stretch

Characteristic peaks are reported based on data for brominated vanillin.[\[2\]](#)

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below. These protocols are representative and may be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation: Approximately 10-20 mg of **5-Bromo-2-hydroxy-3-methoxybenzaldehyde** is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

2.1.2 ^1H NMR Data Acquisition: A 400 MHz NMR spectrometer is used. Standard acquisition parameters include a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A sufficient number of scans (typically 16 or 32) are averaged to obtain a good signal-to-noise ratio.

2.1.3 ^{13}C NMR Data Acquisition: The same sample is used for ^{13}C NMR analysis on a 100 MHz spectrometer. A proton-decoupled pulse program is employed with a spectral width of 240 ppm. A longer relaxation delay (e.g., 2 seconds) and a larger number of scans (e.g., 1024) are typically required due to the lower natural abundance and sensitivity of the ^{13}C nucleus.

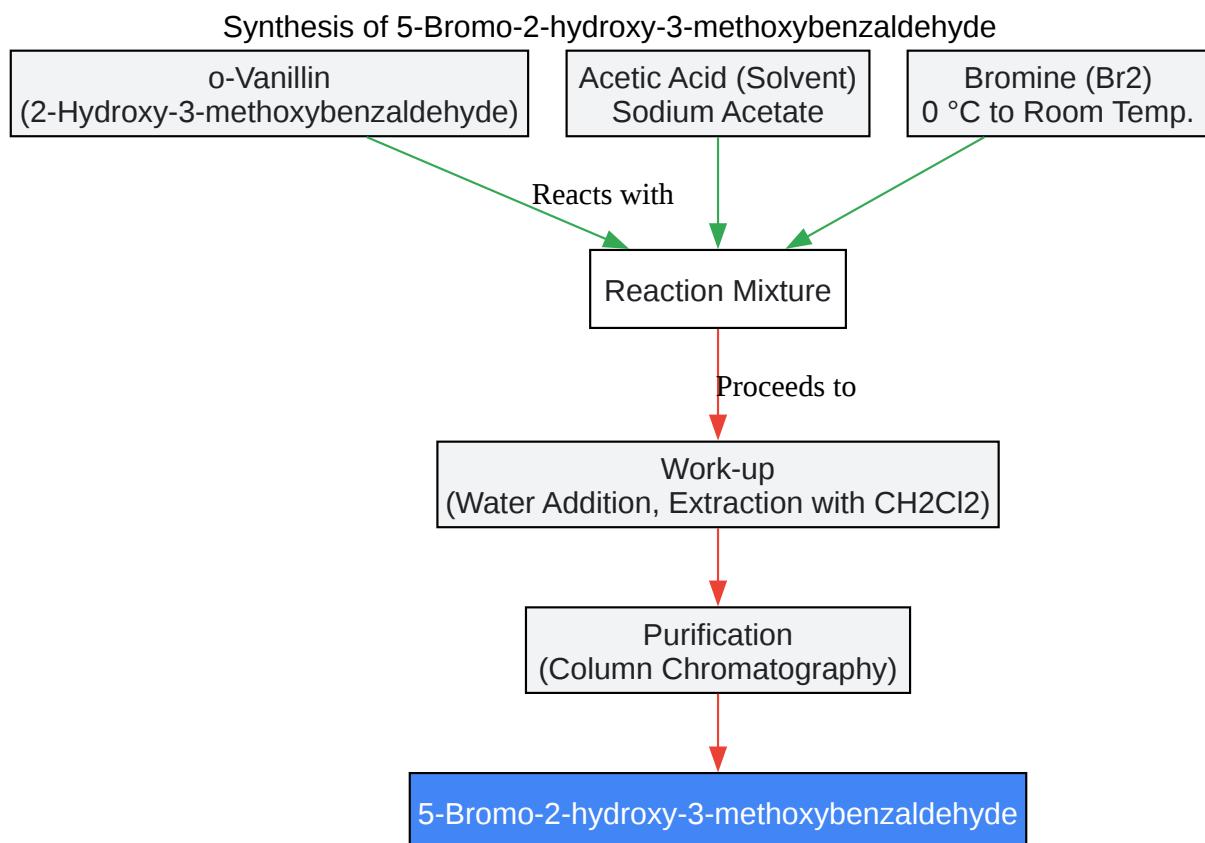
Mass Spectrometry (MS)

2.2.1 Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent such as dichloromethane or ethyl acetate.

2.2.2 GC-MS Analysis: An aliquot of the sample solution (1 μL) is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). The GC oven temperature is programmed to ramp from an initial temperature (e.g., 100°C) to a final temperature (e.g., 280°C) to ensure separation from any impurities. The eluent is directly introduced into a mass spectrometer operating in electron ionization (EI) mode at 70 eV. The mass analyzer is set to scan a mass range of m/z 40-400.

Fourier-Transform Infrared (FT-IR) Spectroscopy

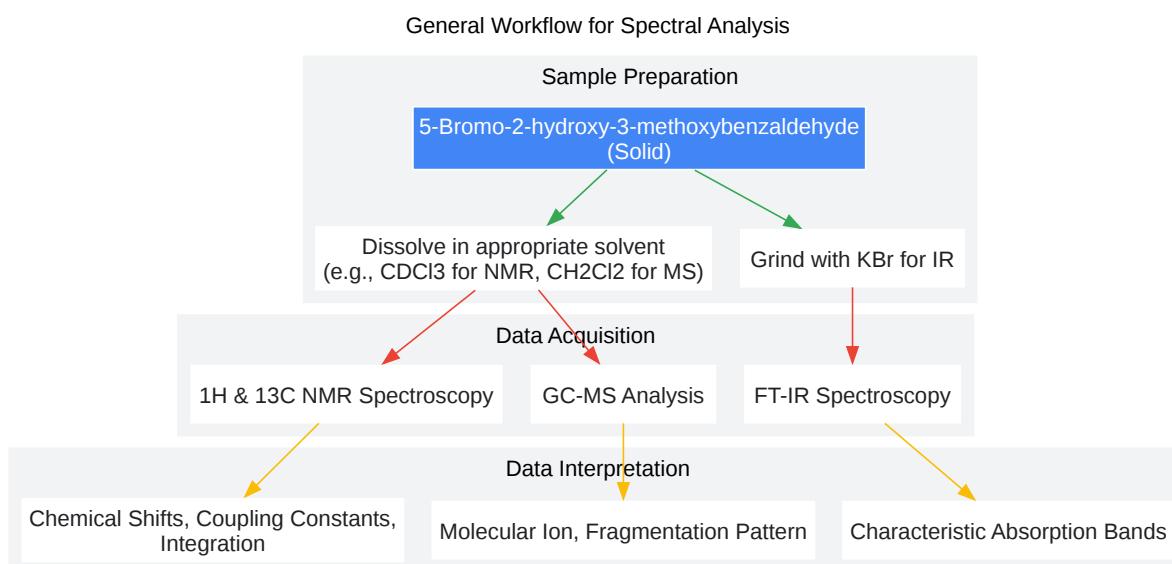
2.3.1 Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate


mortar and pestle until a fine, homogeneous powder is obtained. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

2.3.2 Data Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet is then placed in the sample holder, and the FT-IR spectrum is recorded, typically in the range of 4000-400 cm^{-1} . An average of 16 or 32 scans is typically used to improve the signal-to-noise ratio.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to **5-Bromo-2-hydroxy-3-methoxybenzaldehyde**.


Synthesis Pathway

[Click to download full resolution via product page](#)

Caption: Synthetic route from o-vanillin.

Spectral Analysis Workflow

[Click to download full resolution via product page](#)

Caption: Sample preparation and analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE | 5034-74-2 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectral Analysis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b183005#spectral-data-for-5-bromo-2-hydroxy-3-methoxybenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com